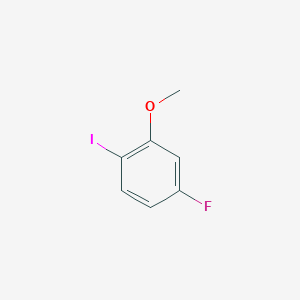

4-Fluoro-1-iodo-2-methoxybenzene

Descripción

Significance of Aryl Halides in Organic Synthesis

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. perlego.comfiveable.mechemistrylearner.com Their importance largely stems from their utility in a wide array of cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. chemistrylearner.comrsc.org These reactions, often catalyzed by transition metals like palladium, have become indispensable tools for synthetic chemists. fiveable.mersc.org

Prominent examples of such transformations include the Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions. fiveable.mersc.org In these processes, the carbon-halogen bond of the aryl halide is selectively activated by the metal catalyst, allowing for the coupling of the aryl group with a variety of other organic fragments. wiley-vch.de The reactivity of the aryl halide is influenced by the identity of the halogen atom, with iodides generally being the most reactive, followed by bromides and then chlorides. fiveable.me This predictable reactivity allows chemists to selectively functionalize molecules containing multiple different halogens.

The stability of the aromatic ring, combined with the reactivity of the carbon-halogen bond, makes aryl halides versatile intermediates for producing pharmaceuticals, agrochemicals, and advanced organic materials. perlego.comfiveable.meresearchgate.net

Role of Fluorine and Methoxy (B1213986) Substituents in Aromatic Systems

The presence of both a fluorine atom and a methoxy group on the benzene (B151609) ring of 4-Fluoro-1-iodo-2-methoxybenzene significantly influences its electronic properties and reactivity. These substituents exert competing electronic effects, which can be harnessed to direct the course of chemical reactions.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring. numberanalytics.com This generally decreases the ring's reactivity towards electrophilic substitution. numberanalytics.com However, fluorine can also donate electron density through a resonance effect, although this is generally weaker than its inductive effect. In the context of nucleophilic aromatic substitution (SNAr) reactions, a fluorine substituent can be activating because its high electronegativity stabilizes the negatively charged intermediate (Meisenheimer complex). stackexchange.com The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance properties like metabolic stability and receptor binding affinity. numberanalytics.comnih.gov

The interplay of the electron-withdrawing fluorine and the electron-donating methoxy group in this compound creates a unique pattern of reactivity, allowing for regioselective transformations at different positions on the aromatic ring.

Overview of Research Trajectories for Halogenated Anisole (B1667542) Derivatives

Halogenated anisole (methoxybenzene) derivatives are a class of compounds that have garnered significant attention in various research fields. Their utility stems from the combination of the reactive halogen "handle" for cross-coupling reactions and the modulating electronic effects of the methoxy group.

Key Research Areas:

Pharmaceuticals: Halogenated compounds are prevalent in modern pharmaceuticals. researchgate.netnih.gov The incorporation of halogens can improve a drug's metabolic stability, lipophilicity, and binding affinity to its biological target. researchgate.netnih.gov Halogenated anisole derivatives serve as key intermediates in the synthesis of complex drug molecules for treating a range of conditions, including cancer, infectious diseases, and neurological disorders. nih.govnih.gov

Agrochemicals: Many insecticides, herbicides, and fungicides are halogenated aromatic compounds. libretexts.org The specific halogen and its position on the ring can be fine-tuned to achieve desired activity and environmental persistence.

Materials Science: Fluorinated aromatic compounds are used to create advanced materials like fluoropolymers and materials for organic light-emitting diodes (OLEDs). numberanalytics.com The unique properties imparted by the halogen atoms can lead to materials with enhanced thermal stability and specific electronic properties.

The synthesis of trisubstituted benzene rings like this compound is of particular interest as it provides a scaffold with three distinct points for further functionalization, enabling the creation of complex and diverse molecular structures. Research has shown that related compounds, such as 3-(3-Iodo-4-methoxyphenyl) methyl 2-propenoate, are used in Ullmann homocoupling reactions for biaryl synthesis. chemrxiv.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆FIO |

| Molecular Weight | 252.02 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-Fluoro-4-iodo-2-methoxybenzene, 4-Fluoro-2-iodoanisole |

| Physical Form | Solid |

Source: Sigma-Aldrich sigmaaldrich.com, CymitQuimica cymitquimica.com, PubChemLite uni.lu

Table 2: Reactivity of Halogens in Aryl Halides for Cross-Coupling Reactions

| Halogen | Reactivity Trend |

| Iodine (I) | Most Reactive |

| Bromine (Br) | Moderately Reactive |

| Chlorine (Cl) | Least Reactive |

Source: Fiveable fiveable.me

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-1-iodo-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHUTPUUHOAWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reactivity and Mechanistic Studies of 4 Fluoro 1 Iodo 2 Methoxybenzene

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For 4-Fluoro-1-iodo-2-methoxybenzene, the carbon-iodine bond is the most reactive site for such transformations, primarily due to its lower bond dissociation energy compared to carbon-fluorine or carbon-hydrogen bonds.

Palladium catalysts are exceptionally versatile for forging new bonds at the site of the aryl-iodide. The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with a suitable coupling partner (e.g., an organoboron, organotin, or organozinc compound) and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. For a substrate like this compound, the reaction would involve coupling with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. The base is crucial as it activates the organoboron reagent, facilitating the transmetalation step.

While specific studies detailing the Suzuki coupling of this compound are not extensively documented in peer-reviewed literature, the reactivity can be inferred from similar substrates. Aryl iodides are the most reactive halides in Suzuki couplings, followed by bromides and chlorides. The presence of the electron-donating methoxy (B1213986) group can sometimes slow the initial oxidative addition step, which is often rate-limiting. However, a wide variety of phosphine (B1218219) ligands and palladium precatalysts have been developed to overcome such challenges.

Below is a table illustrating typical conditions for a Suzuki-Miyaura coupling of a structurally similar aryl iodide, which would be applicable to this compound.

| Parameter | Condition |

| Aryl Halide | 1-Iodo-4-methoxybenzene (0.5 mmol) |

| Boronic Acid | Phenylboronic acid (0.7 mmol) |

| Catalyst | Pd(OAc)₂ (3 mol%) |

| Ligand | Dabco (6 mol%) |

| Base | K₂CO₃ (3 equiv) |

| Solvent | Acetone (5 mL) |

| Temperature | 110 °C |

| Reference | amazonaws.com |

This table presents a typical experimental procedure for a related compound to illustrate the general conditions for a Suzuki-Miyaura cross-coupling reaction. amazonaws.com

The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This reaction is highly effective for aryl iodides, including those bearing fluoro and methoxy substituents. organic-chemistry.org The reaction is typically carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. wikipedia.org

While the heading mentions "Triiodobenzene Derivatives," the focus remains on the reactivity of this compound. This compound can readily participate in Sonogashira couplings. Research on the closely related compound, 4-fluoroiodobenzene, demonstrates its successful use in Sonogashira reactions, particularly in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). researchgate.net A highly efficient palladium-catalyzed Sonogashira coupling of terminal alkynes with unreactive electron-rich fluoroarenes has been developed, indicating that substrates like this compound are suitable partners for this transformation. organic-chemistry.org

The following table details experimental conditions for the Sonogashira coupling of a similar substrate, 1-iodo-4-fluorobenzene, in a continuous-flow system.

| Parameter | Condition |

| Aryl Halide | 1-Iodo-4-fluorobenzene (0.5 mmol) |

| Alkyne | Phenylacetylene (0.6 mmol) |

| Catalyst | 5% Pd on alumina (B75360) powder |

| Co-catalyst | 0.1% Cu₂O on alumina powder |

| Solvent | THF-DMA 9:1 (10 mL) |

| Temperature | 80 °C |

| Yield | 73% (for 1-Fluoro-4-(phenylethynyl)benzene) |

| Reference | rsc.org |

This table illustrates a continuous-flow preparation for the Sonogashira coupling of a closely related substrate. rsc.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction mechanism includes oxidative addition of the aryl halide to palladium(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product. wikipedia.org

A significant challenge in the Heck reaction arises with electron-rich aryl halides, such as this compound. The electron-donating methoxy group can decrease the rate of the oxidative addition step, making the substrate less reactive. Furthermore, reactions involving electron-rich olefins can also present challenges regarding regioselectivity. researchgate.net While aryl iodides are generally more reactive than bromides or chlorides, high temperatures are often required to achieve good conversion, especially with less reactive coupling partners. cas.cn The use of specialized N-heterocyclic carbene (NHC) ligands and palladacycle catalysts has been shown to improve the efficiency of Heck reactions for such challenging substrates. hoffmanchemicals.com

| Challenge | Mechanistic Reason | Potential Solution |

| Slow Oxidative Addition | The electron-donating methoxy group increases electron density on the aromatic ring, making it less electrophilic and slowing the reaction with the Pd(0) catalyst. | Use of electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to promote the oxidative addition step. Higher reaction temperatures may also be required. |

| Regioselectivity Issues | When coupling with certain alkenes, multiple isomers (e.g., linear vs. branched) can be formed. The electronic properties of the aryl halide can influence this selectivity. | Careful selection of ligands (e.g., bidentate phosphines) and additives can help control the regiochemical outcome of the reaction. |

| Catalyst Decomposition | At the high temperatures often needed for less reactive partners, the palladium catalyst can decompose to form inactive palladium black, leading to low yields. | Employment of highly stable catalyst systems, such as palladacycles or robust NHC-palladium complexes, can mitigate catalyst deactivation. cas.cnhoffmanchemicals.com |

Beyond the specifically named reactions, this compound is a suitable substrate for a variety of other palladium-catalyzed C-C cross-coupling reactions. These transformations follow the same general mechanistic pathway of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The choice of coupling partner dictates the specific named reaction, with examples including Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents). In each case, the C-I bond of this compound serves as the electrophilic handle for the coupling process. The reactivity order generally remains I > Br > Cl, making the iodo-substituent the primary site of reaction.

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, offer a classic alternative to palladium-based methods for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org These reactions are especially useful for the formation of diaryl ethers, thioethers, and amines. For this compound, a copper-catalyzed reaction with a phenol, for instance, would yield a diaryl ether.

Modern protocols often use copper(I) salts, sometimes in the presence of a ligand such as 1,10-phenanthroline, to facilitate the reaction under milder conditions than the harsh temperatures required for classic Ullmann condensations. Ligand-free systems using copper oxide (Cu₂O) have also been developed for the coupling of aryl iodides with alkynes, representing a copper-catalyzed Sonogashira-type reaction.

The table below outlines a general, ligand-free procedure for a copper-catalyzed coupling of an aryl iodide with an alkyne.

| Parameter | Condition |

| Aryl Halide | Iodobenzene (B50100) |

| Alkyne | Phenylacetylene |

| Catalyst | Cu₂O (5-10 mol%) |

| Base | Cs₂CO₃ |

| Solvent | DMF |

| Temperature | 135 °C |

| Reference |

This table shows a representative ligand-free copper-catalyzed cross-coupling reaction, demonstrating conditions applicable to aryl iodides like this compound.

Role of Halogen Substituents in Reactivity

Halogen substituents on an aromatic ring exert a dual electronic effect: a deactivating inductive effect due to their electronegativity and a weakly activating resonance effect through the donation of lone pair electrons to the ring. libretexts.org In the case of this compound, both fluorine and iodine atoms influence the molecule's reactivity.

Fluorine, being the most electronegative element, strongly withdraws electron density from the benzene (B151609) ring via the inductive effect, which generally deactivates the ring towards electrophilic substitution. libretexts.org However, the C–H bonds positioned ortho to a fluorine substituent exhibit enhanced reactivity in certain transition metal-catalyzed reactions. This is attributed to a combination of factors, including the increased acidity of the ortho C–H bond and favorable interactions between the fluorine atom and the metal center. nih.govacs.org Computational studies have quantified the acidifying effect of fluorine, with an ortho fluorine substituent estimated to reduce the pKa of a C-H bond by approximately 5.2 units. acs.org

Iodine, being less electronegative than fluorine, has a weaker inductive effect. Its larger size and more polarizable nature can influence the steric environment around the reaction center. The carbon-iodine bond is also a key site for reactivity, particularly in cross-coupling reactions where it can undergo oxidative addition to a metal catalyst.

The interplay between the ortho-directing effect of the fluorine and the presence of the iodine atom can lead to complex regioselectivity in functionalization reactions. The relative positions of these halogens on the benzene ring are crucial in determining the outcome of a reaction.

Influence of Methoxy Group on Electron Density and Reactivity

The methoxy group (–OCH3) in this compound plays a significant role in modulating the electron density and reactivity of the aromatic ring. The oxygen atom of the methoxy group is more electronegative than carbon, leading to an inductive electron-withdrawing effect. brainly.com However, this is counteracted by a more dominant resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the π-system of the benzene ring. brainly.com This resonance donation increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack at these sites. brainly.comlearncbse.in

Quantum mechanical calculations on methoxy-substituted vinylanisole radical cations have shown that a significant portion of the positive charge density is associated with the methoxy group, highlighting its strong influence on the electronic distribution within the molecule. cdnsciencepub.com This electronic influence is a key factor in understanding the reactivity patterns of anisole (B1667542) derivatives in various chemical transformations.

C–H Functionalization

Direct C–H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. acs.org The unique substitution pattern of this compound presents both challenges and opportunities for selective C–H functionalization.

Ortho-Fluorine-Directed C–H Functionalization of Fluoroarenes

The presence of a fluorine atom on an aromatic ring can direct transition metal catalysts to functionalize the C–H bond at the ortho position. nih.govacs.org This directing effect stems from the enhanced reactivity of the C–H bonds ortho to the fluorine substituent. nih.govacs.orgworktribe.com This enhanced reactivity is a result of both electronic and steric factors, which can be manipulated to control the selectivity of the functionalization process. nih.govacs.org

Various transition metal-catalyzed reactions, including arylation, heteroarylation, alkylation, and amination, have been developed that exploit the ortho-directing effect of fluorine. nih.gov For example, in reactions involving [CpRh(PMe3)] complexes, the presence of one or two ortho-fluorine atoms facilitates C–H oxidative addition, a key step in the catalytic cycle. nih.gov This strategy provides a direct route to synthesize valuable polyfluorinated aromatic compounds. nih.govacs.org

Non-Directed C–H Arylation of Anisole Derivatives

While directing groups are often employed to achieve site-selectivity in C–H functionalization, non-directed approaches offer a more streamlined synthetic route by eliminating the need for the installation and removal of such groups. nih.govresearchgate.netresearchgate.net Recent advancements have led to the development of palladium-catalyzed non-directed C–H arylation of anisole derivatives with aryl iodides under mild conditions. nih.govresearchgate.netresearchgate.net

A key to the success of this methodology is the use of a specific S,O-ligand in conjunction with a palladium catalyst. nih.govresearchgate.net This catalytic system demonstrates high activity and allows for the functionalization of a broad range of anisole derivatives, including those with both electron-donating and electron-withdrawing substituents. researchgate.net Notably, these reactions can often be performed with the anisole derivative as the limiting reagent, which is a significant advantage. nih.govresearchgate.netresearchgate.net The ability to functionalize bioactive molecules through this method highlights its potential utility in drug discovery and development. nih.govresearchgate.net

Site-Selective C(sp2)–H Borylation of Anisole Derivatives

The introduction of a boryl group onto an aromatic ring is a valuable transformation as the resulting organoboron compounds are versatile intermediates in organic synthesis. The iridium-catalyzed C–H borylation of anisole typically yields a mixture of meta- and para-isomers. mdpi.com However, recent studies have shown that the para-selectivity can be significantly improved by employing a combination of a Lewis acid and a bulky bipyridyl ligand. mdpi.com

The proposed mechanism for this enhanced para-selectivity involves the coordination of the Lewis acid to the anisole substrate, which alters the electron density on the aromatic ring. mdpi.com This electronic modification, coupled with the steric hindrance provided by the bulky ligand, favors the borylation at the less sterically hindered para position. mdpi.com This method allows for the synthesis of para-borylated anisole derivatives, which are important building blocks in various fields, including pharmaceuticals and materials science. mdpi.com

Mechanistic Insights into C-H Activation Processes

Understanding the mechanisms of C–H activation is crucial for the rational design of new and improved catalytic systems. rsc.org Theoretical and experimental studies have provided valuable insights into the intricate steps involved in these transformations.

In the context of palladium-catalyzed C–H functionalization, computational studies have been instrumental in elucidating the role of ligands and additives. For instance, in the meta-selective arylation of electron-rich arenes, the mechanism is proposed to involve a concerted metalation-deprotonation (CMD) pathway. rsc.org The nature of the ligand and the presence of additives like silver salts can significantly influence the energetics of the C–H activation step. rsc.org

For ortho-fluorine-directed functionalizations, mechanistic studies suggest that the reaction proceeds through the formation of a palladacycle intermediate. researchgate.net The interaction between the fluorine atom and the metal center stabilizes this intermediate, thereby facilitating the C–H activation process. nih.gov In some cases, the rate-determining step is not the C–H bond cleavage itself but rather a subsequent isomerization step. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for haloarenes, particularly those activated by electron-withdrawing groups. In the case of this compound, the fluorine atom serves as a potential leaving group for SNAr. While the methoxy group is electron-donating, making classical SNAr challenging, modern catalytic methods have expanded the scope of this reaction to include electron-rich and electron-neutral fluoroarenes. acs.orgnih.gov

Organic photoredox catalysis, for example, enables the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov This process involves the formation of a cation radical from the fluoroarene, which dramatically accelerates the rate of nucleophilic attack. nih.gov A variety of nucleophiles, including azoles, amines, and carboxylic acids, can be employed. nih.gov Computational studies suggest that the site selectivity of such reactions is primarily dictated by the electronics of the arene. nih.gov

Furthermore, the use of organic superbases, such as t-Bu-P4, has been shown to catalyze SNAr reactions on fluoroarenes that lack strong electron-withdrawing groups. The base deprotonates the nucleophile, forming a highly reactive anionic species that can displace the fluoride. acs.org

Table 1: Examples of Catalytic SNAr Reactions on Fluoroarenes

| Fluoroarene Substrate | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Fluorobiphenyl | 2-Phenylpropionitrile | t-Bu-P4 (20 mol%) | 2-Phenyl-2-(p-biphenyl)propionitrile | 39 | acs.org |

| 1-Fluoronaphthalene | 2-Phenylpropionitrile | t-Bu-P4 (20 mol%) | 2-(1-Naphthyl)-2-phenylpropionitrile | 99 | acs.org |

This table showcases the utility of modern catalytic methods in promoting SNAr on various fluoroarenes, a reactivity pattern applicable to this compound.

Radical Reactions and Mechanistic Interpretations

The carbon-iodine (C-I) bond in this compound is significantly weaker than the carbon-fluorine (C-F) bond, making it susceptible to homolytic cleavage to form an aryl radical. This reactivity can be initiated by light, heat, or radical initiators. conicet.gov.aryoutube.com The resulting aryl radical is a highly reactive intermediate that can participate in a variety of transformations, such as hydrogen atom abstraction or addition to unsaturated systems. conicet.gov.ar

Copper-catalyzed radical-relay reactions represent a sophisticated method for C(sp³)–H functionalization, often using oxidants like N-fluorobenzenesulfonimide (NFSI). nih.gov Mechanistic studies, combining experimental data and computational analysis, have provided deep insights into these processes. Key steps involve the formation of a radical species which then undergoes hydrogen-atom transfer (HAT) from a substrate. The subsequent functionalization of the substrate radical can proceed through different pathways, including a radical-polar crossover mechanism. nih.gov While these reactions typically functionalize a separate substrate, the principles of radical generation and reaction pathways are relevant to understanding the potential transformations of the this compound molecule itself, should it form a radical species.

Dearomatization Reactions

Dearomatization reactions are powerful tools in organic synthesis, transforming flat, two-dimensional aromatic compounds into complex, three-dimensional cyclic structures. nih.gov Anisole derivatives, such as this compound, are excellent candidates for oxidative dearomatization strategies due to the electron-rich nature of the methoxy-substituted ring.

Electrochemistry offers a green and efficient method for the oxidative dearomatization of anisole derivatives. chinesechemsoc.orgnih.gov In this process, the anisole substrate undergoes anodic oxidation in an undivided cell to generate a radical cation intermediate. This intermediate is then trapped by a nucleophile (either intra- or intermolecularly) to yield dearomatized products like spiro-compounds. chinesechemsoc.orgacs.org

This electrochemical approach is notable for its mild conditions and avoidance of chemical oxidants. acs.org Significantly, the method has been successfully applied to anisole derivatives bearing electron-withdrawing groups, which can be challenging substrates under traditional chemical oxidation conditions. chinesechemsoc.org This suggests that this compound would be a viable substrate for such transformations, leading to the formation of structurally complex spiro[4.5]dienones or related scaffolds. chinesechemsoc.orgnih.govresearchgate.net

Table 2: Electrochemical Dearomatization of Anisole Derivatives

| Anisole Substrate | Nucleophile | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxy-N-tosylphenethylamine | Intramolecular Amine | Spiropyrrolidine | 97 | chinesechemsoc.org |

| 3-(4-Methoxyphenyl)propanoic acid | Intramolecular Carboxylic Acid | Spirolactone | 95 | chinesechemsoc.org |

This table provides examples of the successful application of electrochemical methods to dearomatize various anisole and indole (B1671886) derivatives.

Hypervalent iodine reagents are widely used as oxidants in organic synthesis due to their mild nature and high selectivity. nih.govnih.gov In the context of dearomatization, they are most famously used to oxidize phenols to generate electrophilic quinone-type intermediates, which are then trapped by nucleophiles. nih.govnih.gov Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) are effective for these transformations. youtube.com

While this compound is an ether, not a phenol, the chemistry of hypervalent iodine is still highly relevant. The iodo substituent on the ring could potentially be oxidized in situ to a hypervalent iodine(III) or iodine(V) species. This would transform the substituent into a powerful oxidant and an excellent leaving group, potentially triggering an intramolecular dearomatization cascade or facilitating intermolecular reactions. The use of hypervalent iodine reagents to achieve dearomatization is a cornerstone of modern synthetic strategies for building complex molecules from simple aromatic precursors. nih.govnih.gov

Iv. Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei within a molecule. For 4-Fluoro-1-iodo-2-methoxybenzene, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR is crucial for confirming the substitution pattern on the benzene (B151609) ring.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. In the case of this compound, the aromatic region of the spectrum is of particular interest, as it reveals the coupling patterns of the three protons on the benzene ring. semanticscholar.org

The proton designated as H-6, which is adjacent to the bulky iodine atom and the methoxy (B1213986) group, appears as a doublet of doublets at δ 7.69 ppm. This downfield shift is attributed to the deshielding effects of the neighboring iodine and the anisotropic effect of the benzene ring. The coupling constants of J = 8.6 Hz and 6.5 Hz indicate its coupling to two other aromatic protons. semanticscholar.org

The proton at the H-5 position, situated between the fluorine and iodine atoms, resonates as a doublet of doublets at δ 6.58 ppm with coupling constants of J = 10.7 Hz and 2.7 Hz. The large coupling constant is characteristic of a meta coupling to the fluorine atom. The proton at the H-3 position appears as an apparent triplet of doublets at δ 6.50 ppm, arising from coupling to both the adjacent aromatic proton and the fluorine atom. The methoxy group protons appear as a sharp singlet at δ 3.87 ppm, integrating to three protons, which is a characteristic chemical shift for a methoxy group attached to an aromatic ring. semanticscholar.org

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | 7.69 | dd | 8.6, 6.5 |

| H-5 | 6.58 | dd | 10.7, 2.7 |

| H-3 | 6.50 | app td | 8.3, 2.7 |

| -OCH₃ | 3.87 | s | - |

Solvent: CDCl₃, Frequency: 500 MHz semanticscholar.org

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene ring are significantly influenced by the electronic effects of the fluorine, iodine, and methoxy substituents. semanticscholar.org

The carbon atom bonded to fluorine (C-4) exhibits a large chemical shift at δ 164.2 ppm and a significant carbon-fluorine coupling constant (J = 246.9 Hz), which is characteristic of a direct C-F bond. The carbon attached to the methoxy group (C-2) resonates at δ 159.4 ppm and shows a smaller doublet splitting due to coupling with the fluorine atom (J = 9.9 Hz). The carbon atom bearing the iodine (C-1) is found at a relatively upfield position of δ 78.9 ppm, a typical shift for a carbon attached to a heavy halogen, and also displays coupling to the fluorine (J = 3.5 Hz). semanticscholar.org The remaining aromatic carbons appear at δ 139.7 ppm (C-6), δ 109.4 ppm (C-5), and δ 99.8 ppm (C-3), with their assignments confirmed by their respective coupling constants with the fluorine atom. The methoxy carbon gives a signal at δ 56.6 ppm. semanticscholar.org

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

| C-4 | 164.2 | d | 246.9 |

| C-2 | 159.4 | d | 9.9 |

| C-6 | 139.7 | d | 9.4 |

| C-5 | 109.4 | d | 21.9 |

| C-3 | 99.8 | d | 26.5 |

| C-1 | 78.9 | d | 3.5 |

| -OCH₃ | 56.6 | s | - |

Solvent: CDCl₃, Frequency: 126 MHz semanticscholar.org

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum shows a single multiplet in the range of δ -110.92 to -110.98 ppm. semanticscholar.org The precise chemical shift and the multiplicity of this signal are determined by the coupling of the fluorine nucleus with the adjacent aromatic protons. This provides conclusive evidence for the presence and the specific chemical environment of the fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays several characteristic absorption bands. semanticscholar.org

A peak at 2940 cm⁻¹ corresponds to the C-H stretching vibrations of the methoxy group. The sharp peak at 1599 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic ring. The strong absorptions in the region of 1276-1280 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether linkage. The bands at 1037 and 1020 cm⁻¹ can be assigned to in-plane C-H bending vibrations, while the absorption at 830 cm⁻¹ is indicative of out-of-plane C-H bending. semanticscholar.org The C-F and C-I stretching vibrations also contribute to the fingerprint region of the spectrum.

Interactive Data Table: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2940 | C-H stretch | -OCH₃ |

| 1599 | C=C stretch | Aromatic ring |

| 1280, 1276 | C-O-C stretch | Aryl-alkyl ether |

| 1037, 1020 | C-H in-plane bend | Aromatic |

| 830 | C-H out-of-plane bend | Aromatic |

Technique: ATR semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which allows for the confirmation of the elemental composition.

The calculated exact mass for the molecular ion [M]⁺ of this compound (C₇H₆FIO) is 251.9447 g/mol . semanticscholar.org Experimental determination via HRMS would be expected to yield a value very close to this, confirming the molecular formula.

The fragmentation pattern in the mass spectrum would likely involve the initial loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion, or the loss of a formyl radical (•CHO). Another prominent fragmentation pathway could be the cleavage of the C-I bond, given its relative weakness, leading to a fragment corresponding to the fluoromethoxybenzene cation.

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₆FIO |

| Calculated Exact Mass [M]⁺ | 251.9447 g/mol |

| Predicted Key Fragments | [M-CH₃]⁺, [M-I]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions.

A review of the current scientific literature, including the primary source for the spectroscopic data presented, indicates that a single-crystal X-ray diffraction study for this compound has not been reported. semanticscholar.org Therefore, no experimental data on its solid-state structure is available at this time. Such a study would be a valuable contribution to fully understanding the steric and electronic effects of the substituents on the geometry of the benzene ring.

V. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For molecules like 4-Fluoro-1-iodo-2-methoxybenzene, DFT calculations can predict optimized geometry, vibrational frequencies, and a host of electronic properties. DFT methods, such as B3LYP, are frequently employed for these types of calculations on halogenated and substituted aromatic compounds. mdpi.com While specific DFT studies focusing exclusively on this compound are not prevalent in the reviewed literature, the principles can be applied based on studies of analogous compounds like iodonitrobenzenes, halogenated chalcones, and other substituted benzenes. mdpi.comuni.lu The choice of functional and basis set is critical, with functionals like B2PLYPD and mPW2PLYPD showing excellent performance for halogen-bonded systems when benchmarked against high-level methods. nih.gov

DFT is instrumental in predicting the electronic properties that govern the reactivity of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. A small HOMO-LUMO gap is indicative of higher chemical reactivity, greater polarizability, and lower kinetic stability. In halogenated aromatic compounds, the presence of halogens can significantly lower the LUMO energy, enhancing reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is another critical output of DFT calculations. It maps the electron density to identify regions of positive and negative electrostatic potential. For this compound, the electronegative fluorine and oxygen atoms, along with the π-system of the benzene (B151609) ring, would be expected to be electron-rich (negative potential), making them susceptible to electrophilic attack. mdpi.com Conversely, hydrogen atoms typically represent electron-poor regions (positive potential), indicating sites for potential nucleophilic attack. mdpi.com The iodine atom introduces a unique feature known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which allows for favorable halogen bonding interactions. mdpi.com

Table 1: Predicted Electronic Properties and Reactivity Sites

| Property | Predicted Characteristic for this compound | Influence on Reactivity |

|---|---|---|

| HOMO-LUMO Gap | Expected to be relatively small due to halogen and methoxy (B1213986) substitution. | Indicates high chemical reactivity and polarizability. mdpi.com |

| Molecular Electrostatic Potential (MEP) - Negative Regions | Around the fluorine atom, oxygen atom, and the aromatic ring's π-system. | Sites are prone to electrophilic attack. mdpi.com |

| Molecular Electrostatic Potential (MEP) - Positive Regions | Around hydrogen atoms and the σ-hole on the iodine atom. | Sites are prone to nucleophilic attack and halogen bonding. mdpi.commdpi.com |

| Reactivity of C-I bond | The C-I bond is weaker than C-Cl or C-Br bonds. | Makes the compound a suitable substrate for metal-catalyzed cross-coupling reactions. wikipedia.orgchemrxiv.org |

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions at an atomic level. This involves mapping the potential energy surface, locating transition states, and calculating activation energies for proposed reaction pathways. For iodoaromatic compounds like this compound, this is particularly relevant for understanding their role in transition-metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings. wikipedia.orgsciepub.com

For instance, DFT studies on the ortho C-H functionalization of iodobenzene (B50100) have been used to investigate reaction mechanisms involving oxidative addition and reductive elimination steps with palladium catalysts. researchgate.net Similarly, mechanistic studies of copper-catalyzed S-arylation reactions use DFT to explore the energetics of intermediates and transition states, providing insight into the catalytic cycle. mdpi.com While direct mechanistic studies on this compound were not found, DFT could be applied to understand how the fluoro and methoxy substituents influence the energetics of reaction pathways, such as the oxidative addition of the C-I bond to a metal center, compared to unsubstituted iodobenzene. wikipedia.orgchemrxiv.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions. For halogenated compounds, MD simulations are increasingly used to understand their interactions within biological systems and materials. nih.gov

Co-solvent MD simulations using halogenated benzene probes have been shown to successfully identify halogen-bonding interaction sites in proteins. nih.gov This suggests that MD simulations of this compound could be employed to study its potential interactions with biological targets, such as enzymes or receptors, where halogen bonds can play a crucial role in binding affinity and specificity. mdpi.comnih.gov Simulations can explore the stability of such interactions over time, as demonstrated in studies of halogenated inhibitors with protein kinases. mdpi.commdpi.com Furthermore, MD simulations of related molecules like anisole (B1667542) have been used to study their diffusion and sorption behavior in polymer matrices, a methodology that could be extended to understand the environmental fate and transport of this compound. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Halogenated Aromatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a particular property, such as toxicity. sciepub.com For classes of compounds like halogenated aromatic hydrocarbons, QSAR is a vital tool in predictive toxicology. nih.govnih.gov These compounds, which include polychlorinated biphenyls (PCBs) and dibenzofurans (PCDFs), are known for their environmental persistence and biological activity, often mediated by binding to the aryl hydrocarbon receptor (AhR). nih.gov

QSAR studies on polyhalogenated aromatics often use molecular descriptors calculated from computational methods, including semi-empirical and DFT approaches. nih.govoup.com Key descriptors include:

Electronic Properties: The energies of the HOMO and LUMO (EHOMO, ELUMO), the HOMO-LUMO gap, and molecular polarizability have been successfully correlated with AhR binding affinity and immunotoxicity. oup.comresearchgate.net

Steric/Topological Properties: The number and position of halogen substituents are critical descriptors in many QSAR models. oup.com

Hydrophobicity: While important for many compounds, hydrophobicity has been found to be less significant for predicting the toxicity of some polychlorinated compounds compared to electronic factors. oup.com

Developing robust QSAR models allows for the prediction of the toxic potential of untested halogenated aromatic compounds like this compound, aiding in risk assessment and the design of safer chemicals. nih.govnih.gov

Vi. Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

4-Fluoro-1-iodo-2-methoxybenzene serves as a versatile building block in the construction of more complex molecular architectures. The presence of three different functional groups—fluoro, iodo, and methoxy (B1213986)—on the benzene (B151609) ring allows for selective and sequential reactions, making it a valuable scaffold in organic synthesis. ossila.com The differential reactivity of the iodo and fluoro substituents, along with the directing effect of the methoxy group, enables chemists to introduce a variety of other functionalities in a controlled manner. This strategic functionalization is crucial for assembling intricate molecular frameworks required for various applications.

Intermediate in Various Chemical Reactions

As an intermediate, this compound partakes in a wide array of chemical reactions. The carbon-iodine bond is particularly susceptible to transformations such as cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings), which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of a diverse range of organic compounds. For instance, it can be a key intermediate in the synthesis of various substituted anisoles and other aromatic compounds that are important in pharmaceutical and materials science research. google.com

Precursor for Advanced Materials

The unique electronic properties imparted by the fluorine atom make this compound a promising precursor for advanced materials. Fluorinated organic compounds often exhibit desirable characteristics such as enhanced thermal stability, specific liquid crystal properties, and unique optoelectronic behavior. Consequently, this compound can be utilized in the synthesis of liquid crystals, polymers, and other organic materials where fine-tuning of physical and chemical properties is essential. google.com

Synthesis of Bioactive Molecules and Drug Development

In the pharmaceutical industry, the introduction of fluorine into a molecule can significantly alter its metabolic stability, binding affinity, and bioavailability. This compound is a key starting material for the synthesis of various fluorinated bioactive molecules. ossila.com Its structure is incorporated into larger molecules that are then evaluated for their potential as new therapeutic agents. The ability to use this compound in cross-coupling reactions allows for the efficient construction of a library of derivatives for drug discovery programs.

Applications in Medicinal Chemistry and Agrochemicals

The fields of medicinal chemistry and agrochemicals frequently utilize fluorinated compounds to enhance the efficacy and stability of active ingredients. This compound serves as a valuable synthon for introducing the fluoro-methoxyphenyl moiety into molecules of interest. sigmaaldrich.com This structural motif is found in a number of compounds being investigated for their medicinal and agrochemical properties.

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry due to its stability and ability to participate in hydrogen bonding. nih.govrsc.org The synthesis of fluorinated 1,2,3-triazoles is of particular interest, and this compound can be a precursor to the building blocks required for their construction. For example, through a series of reactions, it can be converted into a fluorinated azide (B81097) or alkyne, which can then undergo a cycloaddition reaction to form the desired triazole ring. nih.gov The resulting fluorinated triazoles are then studied for their potential as antimicrobial, antiviral, or anticancer agents. nih.gov

A modular approach combining "click chemistry" and the Julia-Kocienski olefination reaction has been developed for the synthesis of 4-vinyl- and 4-(α-fluorovinyl)-1,2,3-triazoles. nih.gov This method utilizes bifunctional propargyl and α-fluoropropargyl sulfones, which can be prepared from precursors related to this compound. nih.gov

| Reaction Type | Key Reagents | Product Type | Potential Applications |

| Cycloaddition | Fluorinated azides and alkynes | Fluorinated 1,2,3-triazoles | Medicinal Chemistry (antimicrobial, antiviral) nih.gov |

| Click Chemistry & Julia-Kocienski Olefination | Propargyl and α-fluoropropargyl sulfones | 4-vinyl- and 4-(α-fluorovinyl)-1,2,3-triazoles | Modular synthesis of functionalized triazoles nih.gov |

Phosphodiesterase 4 (PDE4) is an important enzyme target in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). researchgate.net The development of selective PDE4 inhibitors is an active area of research. This compound can be used as a starting material for the synthesis of novel PDE4 inhibitor derivatives. nih.gov The fluoro-methoxyphenyl group is a common feature in many potent and selective PDE4 inhibitors. By utilizing this building block, medicinal chemists can design and synthesize new compounds with potentially improved efficacy and side-effect profiles. researchgate.netresearchgate.net

| Compound Class | Target | Therapeutic Area |

| Phthalazinones and analogues | PDE4 | Inflammatory diseases nih.gov |

| Quinazolinone derivatives | PDE4 | Asthma, COPD researchgate.net |

Development of Functional Materials (e.g., OLEDs, Semiconductors)

The pursuit of advanced organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the design and synthesis of novel organic semiconductor materials with tailored properties. This compound serves as a valuable precursor for such materials due to the synergistic effects of its functional groups.

The inclusion of fluorine atoms in organic semiconductors is a well-established strategy to enhance device performance. The high electronegativity of fluorine can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve air stability and facilitate electron injection. The methoxy group, being an electron-donating group, can modulate the electronic properties in the opposite direction, providing a tool for fine-tuning the energy levels of the final material. The carbon-iodine bond is the key reactive site, allowing for the construction of larger, conjugated systems through cross-coupling reactions like Suzuki, Stille, or Sonogashira reactions. These extended π-systems are essential for efficient charge transport.

The development of crystalline organic semiconductors is another area where this compound could be beneficial. The presence of fluorine can promote desirable intermolecular interactions, such as π-π stacking, which is crucial for high charge carrier mobility in OFETs. nih.govresearchgate.net The synthesis of complex molecules like indolo[3,2-b]indole derivatives, which have shown promise as crystalline hole-transporting materials, often involves the use of halogenated precursors. researchgate.net

Polymer Chemistry Applications

In polymer chemistry, the incorporation of specific functional monomers into a polymer backbone is a powerful method to control the properties of the resulting material. This compound can be chemically transformed into a polymerizable monomer, such as an acrylate (B77674) or a styrene (B11656) derivative, which can then be used in copolymerization reactions.

The copolymerization of functional acrylates with styrene is a widely used industrial process to produce a vast range of materials with tailored properties. An acrylate monomer derived from this compound would be a valuable comonomer to impart specific characteristics to a polystyrene chain.

The synthesis of such a functional acrylate would likely proceed via a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki coupling, at the iodo position. For example, a Heck reaction with an acrylic acid ester could directly form the desired acrylate monomer. Alternatively, a Suzuki coupling to introduce a boronic ester, followed by further functionalization, could also be employed. researchgate.net

Once synthesized, the fluoro, iodo, and methoxy ring-disubstituted acrylate could be copolymerized with styrene via free-radical polymerization. The reactivity of the acrylate monomer in the copolymerization can be predicted by the Alfrey-Price Q-e scheme, which assigns a resonance factor (Q) and a polarity factor (e) to each monomer. researchgate.netrsc.orgresearchgate.net While the exact Q and e values for an acrylate derived from this compound are not documented, data from structurally similar monomers can provide insight. Fluorinated acrylates are known to have different reactivities compared to their non-fluorinated counterparts. zendy.io The presence of the electron-withdrawing fluorine atom would influence the polarity (e value) of the acrylate double bond.

The properties of the resulting copolymer would be a function of the composition and the nature of the pendant functional group. The fluorine atoms would be expected to increase the thermal stability and hydrophobicity of the polymer. The methoxy group could influence the glass transition temperature and solubility. The iodine atom, if it remains intact during polymerization, offers a reactive site for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of specific molecules.

The table below shows the reactivity ratios for the copolymerization of styrene (M1) with various fluorinated monomers (M2), illustrating the effect of fluorine substitution on copolymerization behavior. A value of r1 > 1 indicates that the growing polymer chain with a styrene radical at the end prefers to add another styrene monomer, while r1 < 1 indicates a preference for adding the comonomer.

| Monomer 2 (M2) | r1 (Styrene) | r2 (M2) | Polymerization Conditions | Reference |

| α-(Difluoromethyl)styrene | 0.70 ± 0.05 | 0.0 | Bulk, 70 °C | rsc.org |

| 2-F-hexylethyl acrylate | - | - | Acetonitrile, 80 °C | zendy.io |

| 4-F-hexylbutyl acrylate | - | - | Acetonitrile, 80 °C | zendy.io |

| 6-F-hexylhexyl acrylate | - | - | Acetonitrile, 80 °C | zendy.io |

| Pentadecylphenyl methacrylate | 0.93 | 0.05 | ATRP | nih.gov |

Data for specific fluoro-iodo-methoxy substituted acrylates is not available in the cited literature. The table demonstrates the range of reactivities observed for other fluorinated and substituted monomers in copolymerization with styrene.

The resulting copolymers could find applications in specialty coatings with low surface energy, high-performance elastomers, or as compatibilizers in polymer blends. The ability to fine-tune the properties by adjusting the comonomer ratio makes this a promising area for materials development.

Vii. Conclusion and Future Directions

Summary of Current Research Landscape

Currently, 4-Fluoro-1-iodo-2-methoxybenzene is primarily utilized as a versatile building block in organic synthesis. Its commercial availability from various suppliers indicates its role as a readily accessible starting material for the construction of more complex molecular architectures. acs.orgsigmaaldrich.comsigmaaldrich.com The research landscape is characterized by its application in cross-coupling reactions, where the carbon-iodine bond serves as a reactive handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. The presence of the fluoro and methoxy (B1213986) substituents provides additional points for functionalization or for modulating the electronic properties of the target molecules.

Emerging Synthetic Methodologies

While direct synthetic studies on this compound are not extensively reported, emerging methodologies for the synthesis of polysubstituted benzenes are highly relevant. openstax.orglibretexts.orglibretexts.orgyoutube.comyoutube.com Future synthetic strategies will likely focus on late-stage functionalization to introduce the iodo and fluoro groups onto a pre-existing methoxy-substituted ring, or vice-versa.

For instance, electrophilic iodination of a corresponding fluoro-methoxy-benzene precursor using reagents like N-iodosuccinimide (NIS) in trifluoroacetic acid is a plausible and efficient route. Furthermore, advancements in Ullman-type couplings could be adapted for the introduction of the methoxy group onto a fluoro-iodinated scaffold. orgsyn.org The development of regioselective C-H activation and functionalization techniques will also be crucial in streamlining the synthesis of this and related polysubstituted benzenes.

A summary of potential synthetic approaches is presented in the table below.

| Reaction Type | Precursor(s) | Reagents | Relevance |

| Electrophilic Iodination | 3-Fluoroanisole (B32098) | N-Iodosuccinimide (NIS), Trifluoroacetic Acid | Direct and regioselective introduction of iodine. |

| Ullman Coupling | 2-Fluoro-4-iodoaniline derivative | Copper catalyst, Methoxide (B1231860) source | Introduction of the methoxy group. orgsyn.org |

| Multi-step Synthesis | Benzene (B151609) | Various (e.g., halogenation, nitration, reduction, diazotization, substitution) | Building the substitution pattern sequentially. openstax.orglibretexts.orglibretexts.orgyoutube.comyoutube.com |

Untapped Reactivity Pathways

Beyond standard cross-coupling reactions, the reactivity of this compound holds significant untapped potential. The presence of the iodine atom suggests the possibility of engaging in hypervalent iodine chemistry. rsc.org Oxidative addition to form iodine(III) species could unlock novel transformations, including oxidative couplings and functionalizations.

Another promising area is the selective activation and functionalization of the C-F bond. While challenging, recent advances in catalytic C-F bond activation could be applied to this substrate, offering a new dimension of reactivity. chalmers.seresearchgate.net Furthermore, the potential for iodine-iodine cooperative catalysis, as seen in related diiodobenzene systems, suggests that this compound could act as a precursor to novel electrocatalysts. nih.gov The unique electronic environment of the aromatic ring also makes it a candidate for regioselective C-H activation, potentially at the positions ortho to the methoxy group or the iodine atom.

Potential for Novel Material Design and Bioactive Compound Development

The incorporation of fluorine into organic materials is known to enhance their electronic properties, such as lowering HOMO and LUMO energy levels, which can improve electron injection and oxidative stability. rsc.orgresearchgate.netresearchgate.net This makes this compound an attractive starting material for the design of novel organic electronic materials, including those for organic light-emitting diodes (OLEDs) and field-effect transistors. The ability to further functionalize the molecule through its iodo group allows for the construction of complex conjugated systems.

In the realm of medicinal chemistry, the fluoro-iodo-anisole scaffold is a valuable pharmacophore. Related structures are used in the synthesis of bioactive heterocycles like phthalides and isocoumarins. organic-chemistry.org The introduction of fluorinated moieties is a common strategy in drug design to enhance metabolic stability and binding affinity. The 1,2,3-triazole ring, for example, is an important feature in many bioactive compounds, and fluorinated derivatives are of particular interest. researchgate.netrsc.org Thus, this compound serves as a key precursor for the development of new therapeutic agents. The synthesis of fluorinated analogues of established drugs like Isocarboxazid and Mepiprazole highlights the potential of such building blocks. researchgate.net

| Application Area | Key Features | Potential Products |

| Organic Electronics | Fluorine-induced electronic effects, potential for polymerization | OLEDs, OFETs, organic photovoltaics rsc.orgresearchgate.netresearchgate.net |

| Medicinal Chemistry | Bioisosteric replacement, enhanced metabolic stability | Bioactive heterocycles, fluorinated drug analogues organic-chemistry.orgresearchgate.netrsc.orgresearchgate.net |

| Agrochemicals | Increased efficacy and altered bioavailability | Novel pesticides and herbicides |

Computational Advancements in Prediction and Design

Recent advancements in computational chemistry, particularly Density Functional Theory (DFT), provide powerful tools for predicting the reactivity and properties of complex molecules like this compound. acs.orgresearchgate.netacs.orgrsc.orgmit.edu Computational models can predict the most likely sites for electrophilic aromatic substitution by analyzing properties such as frontier molecular orbitals and charge distributions. acs.org

For this compound, these methods can elucidate the regioselectivity of various reactions, guiding synthetic efforts and minimizing trial-and-error experimentation. For example, computational tools like RegioSQM can predict the outcome of halogenation and other electrophilic substitutions with high accuracy. rsc.org Furthermore, DFT calculations can be employed to design novel catalysts for the selective functionalization of this scaffold and to predict the electronic properties of materials derived from it. Predicted collision cross-section data is also available, which can aid in its analytical characterization. researchgate.netuni.lu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.